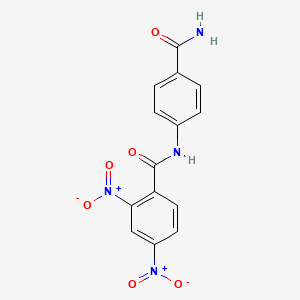
N-(4-carbamoylphenyl)-2,4-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-carbamoylphenyl)-2,4-dinitrobenzamide is an organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzamide core substituted with carbamoyl and nitro groups. Its chemical properties make it a valuable intermediate in the synthesis of various materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-2,4-dinitrobenzamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide in the presence of a base such as triethylamine or pyridine . The reaction is usually carried out in an organic solvent like dichloromethane. The intermediate product, N-(4-carbamoylphenyl)-4-nitrobenzamide, is then further processed to obtain the final compound .
Industrial Production Methods
For industrial production, the synthesis route is optimized to improve yields and reduce costs. The process involves safe, inexpensive, and high-yield methods, often using non-toxic solvents and reagents . The overall yield of the industrial process can exceed 78%, making it a viable option for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-2,4-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(4-carbamoylphenyl)-2,4-dinitrobenzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial proliferation . The pathways involved often include key regulatory proteins and enzymes essential for cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-(4-carbamoylphenyl)-4-nitrobenzamide: An intermediate in the synthesis of the target compound.
Para-aminobenzoic acid derivatives: Compounds with similar structural features and biological activities.
Uniqueness
N-(4-carbamoylphenyl)-2,4-dinitrobenzamide stands out due to its dual nitro substitution, which imparts unique chemical reactivity and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C14H10N4O6 |
|---|---|
Molecular Weight |
330.25 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-2,4-dinitrobenzamide |
InChI |
InChI=1S/C14H10N4O6/c15-13(19)8-1-3-9(4-2-8)16-14(20)11-6-5-10(17(21)22)7-12(11)18(23)24/h1-7H,(H2,15,19)(H,16,20) |
InChI Key |
IIANPCUUOXMALH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















